molecular formula C15H14O3 B1300069 Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 729-17-9

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1300069
Key on ui cas rn: 729-17-9
M. Wt: 242.27 g/mol
InChI Key: YJOVQAHQGZBWIU-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

Methyl 4-chlorobenzoate (171 mg, 1.00 mmol) reacted with 4-methoxyphenylboronic acid (200 mg, 1.31 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (180 mg, 3.10 mmol) in THF at 100° C. for 4 h to give the title compound (210 mg, 89%) as a white solid: 1H-NMR (500 MHz, CDCl3): δ 8.09 (d, 2H, J=8.35 Hz), 7.63 (d, 2H, J=8.30 Hz), 7.59 (d, 2H, J=8.71 Hz), 7.01 (d, 2H, J=8.73 Hz), 3.95 (s, 3H), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 167.02, 159.77, 145.14, 132.32, 130.05, 128.31, 128.16, 126.40, 114.31, 55.32, 52.03. GC/MS (EI): m/z 242 (M+), 211, 139.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
180 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.[F-].[K+]>C1COCC1>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([C:17]2[CH:18]=[CH:19][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
180 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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